
Acetyl Perisesaccharide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl Perisesaccharide C is a unique oligosaccharide compound with the chemical formula C37H62O18 and a molecular weight of 794.88 g/mol . It is characterized by its white to off-white solid appearance and is soluble in chloroform, methanol, and dimethyl sulfoxide . This compound is known for its complex structure, consisting of multiple sugar units linked together, with acetyl groups attached to specific positions on the sugar molecules .
Aplicaciones Científicas De Investigación
Acetyl Perisesaccharide C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oligosaccharide synthesis and reactions.
Biology: Investigated for its role in cell signaling and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Acetyl Perisesaccharide C typically involves chemical synthesis. One common method starts with glucose as the raw material. The synthesis involves several steps, including acid hydrolysis and deacetylation reactions under controlled conditions . The reaction conditions often include the use of hydrochloric acid as a catalyst and specific temperature and pH settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is usually purified using techniques like crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Acetyl Perisesaccharide C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Mecanismo De Acción
The mechanism of action of Acetyl Perisesaccharide C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cell signaling pathways, including those involved in inflammation and cell proliferation. The acetyl groups attached to the sugar units play a crucial role in its biological activity by influencing its binding affinity to target molecules .
Similar Compounds:
Acetylated Oligosaccharides: These compounds share similar structural features with this compound but may differ in the number and position of acetyl groups.
Feruloylated Oligosaccharides: These compounds contain feruloyl groups instead of acetyl groups and exhibit different biological activities.
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound for scientific studies .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-5-hydroxy-4-methoxy-2-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62O18/c1-16-30(40)35(45-11)36(51-21(6)38)37(50-16)55-34-20(5)49-29(15-25(34)44-10)54-33-19(4)48-28(14-24(33)43-9)53-32-18(3)47-27(13-23(32)42-8)52-31-17(2)46-26(39)12-22(31)41-7/h16-20,22-25,27-37,40H,12-15H2,1-11H3/t16-,17-,18-,19-,20-,22-,23+,24+,25+,27+,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRFSYHTNJWUET-UJEHNDPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)OC(=O)C)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)OC(=O)C)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


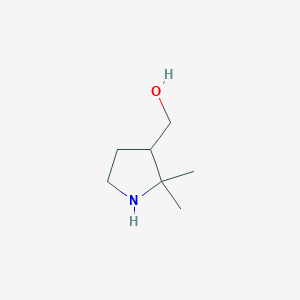
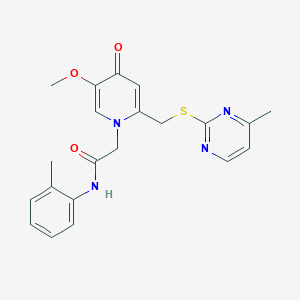
![2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2683638.png)
![4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683639.png)
![N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2683641.png)
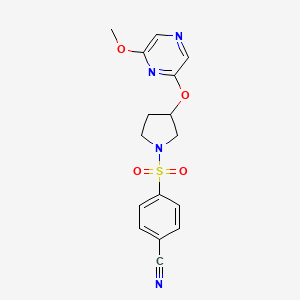
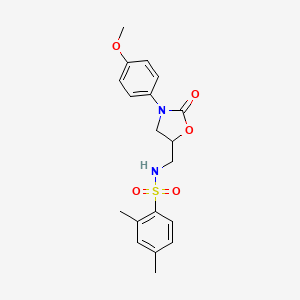
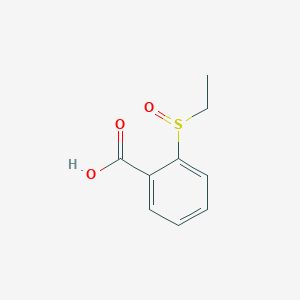
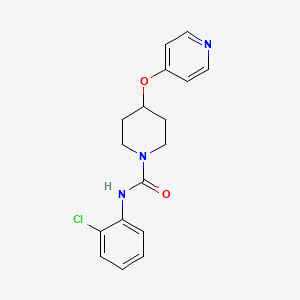
![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)
![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)

